3-Nitro-7,8-dihydroquinolin-5(6H)-one
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Overview
Description
3-Nitro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-7,8-dihydroquinolin-5(6H)-one typically involves the nitration of 7,8-dihydroquinolin-5(6H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: Formed by reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents due to their bioactivity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-7,8-dihydroquinolin-5(6H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroquinolin-5(6H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-7,8-dihydroquinolin-5(6H)-one: Formed by the reduction of the nitro group, with different biological activities.
3-Chloro-7,8-dihydroquinolin-5(6H)-one: A halogenated derivative with distinct chemical properties.
Uniqueness
3-Nitro-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity that is not observed in its non-nitrated counterparts.
Properties
CAS No. |
87883-18-9 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-nitro-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C9H8N2O3/c12-9-3-1-2-8-7(9)4-6(5-10-8)11(13)14/h4-5H,1-3H2 |
InChI Key |
GQZRZLJUYXQTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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